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Introduction
5-Propylthiophene-2-carbaldehyde, a substituted thiophene derivative, represents a key

building block in the synthesis of various organic materials and pharmaceutical intermediates.

The precise elucidation of its molecular structure is paramount for its application in drug

discovery and materials science. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a

detailed fingerprint of the molecule's architecture and are indispensable for its unambiguous

identification and quality control.

This technical guide offers an in-depth analysis of the spectroscopic data for 5-
Propylthiophene-2-carbaldehyde. While direct experimental spectra for this specific

compound are not widely available in public databases, this guide will provide a robust,

predicted spectroscopic profile based on the well-documented data of closely related structural

analogs. This approach, grounded in established principles of spectroscopy, offers a reliable

framework for researchers working with this compound. The predicted data is synthesized from

the analysis of compounds such as 5-methyl-2-thiophenecarboxaldehyde and 5-ethyl-2-

thiophenecarboxaldehyde, providing a scientifically sound basis for interpretation.
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The molecular structure of 5-Propylthiophene-2-carbaldehyde forms the basis for the

interpretation of its spectroscopic data. The key structural features include a 2,5-disubstituted

thiophene ring, an aldehyde functional group at the C2 position, and a propyl group at the C5

position.

Figure 1: Molecular Structure of 5-Propylthiophene-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 5-Propylthiophene-2-carbaldehyde are

presented below, based on the analysis of structurally similar compounds.[1][2]

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two

thiophene ring protons, and the protons of the propyl group.
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Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

~9.82 s 1H
Aldehyde proton (-

CHO)

~7.65 d 1H
Thiophene proton

(H3)

~6.95 d 1H
Thiophene proton

(H4)

~2.85 t 2H
Methylene protons (-

CH₂-CH₂-CH₃)

~1.75 m 2H
Methylene protons (-

CH₂-CH₂-CH₃)

~1.00 t 3H
Methyl protons (-CH₂-

CH₂-CH₃)

s: singlet, d: doublet, t:

triplet, m: multiplet

Interpretation of the Predicted ¹H NMR Spectrum:

Aldehyde Proton: A sharp singlet is predicted to appear far downfield around δ 9.82 ppm.

This significant downfield shift is characteristic of an aldehyde proton due to the strong

deshielding effect of the adjacent carbonyl group.[1]

Thiophene Protons: The two protons on the thiophene ring are expected to appear as

doublets around δ 7.65 ppm (H3) and δ 6.95 ppm (H4). The proton at the H3 position is

deshielded by the electron-withdrawing aldehyde group, causing it to resonate at a lower

field than the H4 proton. The coupling between these two adjacent protons will result in a

doublet for each signal.

Propyl Group Protons: The propyl group will give rise to three distinct signals. The methylene

protons attached directly to the thiophene ring are expected to appear as a triplet around δ
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2.85 ppm. The adjacent methylene protons will be a multiplet (sextet) around δ 1.75 ppm,

and the terminal methyl protons will be a triplet around δ 1.00 ppm.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Chemical Shift (δ) ppm (Predicted) Assignment

~182.5 Aldehyde Carbonyl (C=O)

~152.0 Thiophene Carbon (C5)

~142.5 Thiophene Carbon (C2)

~137.0 Thiophene Carbon (C3)

~127.5 Thiophene Carbon (C4)

~31.0 Methylene Carbon (-CH₂-CH₂-CH₃)

~24.0 Methylene Carbon (-CH₂-CH₂-CH₃)

~13.5 Methyl Carbon (-CH₂-CH₂-CH₃)

Interpretation of the Predicted ¹³C NMR Spectrum:

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the most downfield

chemical shift, around δ 182.5 ppm, which is a characteristic resonance for this functional

group.[1]

Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts.

The carbon attached to the aldehyde group (C2) and the carbon attached to the propyl group

(C5) will be significantly deshielded. The remaining two thiophene carbons (C3 and C4) will

appear at higher fields.

Propyl Group Carbons: The three carbons of the propyl group will appear in the aliphatic

region of the spectrum, with the methylene carbon directly attached to the thiophene ring

being the most deshielded of the three.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

~3100 Medium C-H stretching (thiophene ring)

~2960, ~2870 Medium C-H stretching (propyl group)

~2820, ~2720 Medium C-H stretching (aldehyde)

~1670 Strong C=O stretching (aldehyde)

~1460, ~1530 Medium
C=C stretching (thiophene

ring)

~815 Strong
C-H out-of-plane bending (2,5-

disubstituted thiophene)

Interpretation of the Predicted IR Spectrum:

Carbonyl Stretch: The most prominent peak in the IR spectrum is expected to be a strong

absorption band around 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of

a conjugated aldehyde. The conjugation with the thiophene ring slightly lowers the frequency

compared to a simple aliphatic aldehyde.

Aldehyde C-H Stretch: Two medium intensity bands are predicted around 2820 cm⁻¹ and

2720 cm⁻¹. This pair of bands is a hallmark of the C-H stretching vibration of an aldehyde

proton and is often observed as a doublet due to Fermi resonance.[1]

Thiophene and Propyl C-H Stretches: The C-H stretching vibrations of the thiophene ring are

expected in the aromatic region around 3100 cm⁻¹, while the aliphatic C-H stretches of the

propyl group will appear around 2960 cm⁻¹ and 2870 cm⁻¹.

Thiophene Ring Vibrations: The stretching vibrations of the C=C bonds within the thiophene

ring are expected to produce medium intensity bands in the 1460-1530 cm⁻¹ region. A strong
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band around 815 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-

disubstituted thiophene ring, providing evidence for the substitution pattern.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular formula of 5-Propylthiophene-2-carbaldehyde is C₈H₁₀OS, with

a molecular weight of 154.23 g/mol .

Predicted Mass Spectrum:

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at

m/z = 154.

Major Fragmentation Pathways:

Loss of a hydrogen atom from the aldehyde group to give a strong peak at m/z = 153 ([M-

H]⁺).

Loss of the formyl radical (-CHO) to give a peak at m/z = 125 ([M-29]⁺).

Benzylic-type cleavage of the propyl group, leading to the loss of an ethyl radical (-

CH₂CH₃) to form a stable thiophenylmethyl cation at m/z = 125 ([M-29]⁺).

McLafferty rearrangement is unlikely due to the absence of a γ-hydrogen in the

appropriate position relative to the carbonyl group.

[C₈H₁₀OS]⁺˙
m/z = 154

[M-H]⁺
m/z = 153

-H•

[M-CHO]⁺
m/z = 125

-CHO•
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Figure 2: Predicted Mass Spectral Fragmentation of 5-Propylthiophene-2-carbaldehyde.

Experimental Protocols
The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data

discussed in this guide.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 5-Propylthiophene-2-
carbaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent

contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to approximately 15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds.

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to approximately 220 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be

significantly more than for ¹H NMR.

IR Spectroscopy Protocol
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Sample Preparation: As 5-Propylthiophene-2-carbaldehyde is likely a liquid, a thin film can

be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatograph

(GC-MS) for sample introduction and separation.

Sample Introduction: Inject a dilute solution of the compound into the GC. The GC column

will separate the compound from any impurities before it enters the mass spectrometer.

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

Analysis: The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-

to-charge ratio (m/z).

Detection: A detector will record the abundance of each ion, generating the mass spectrum.

Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of 5-
Propylthiophene-2-carbaldehyde. By leveraging data from closely related analogs, we have

constructed a reliable and scientifically grounded profile of its expected NMR, IR, and MS
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spectra. The detailed interpretations and experimental protocols herein are intended to serve

as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry,

and materials science, facilitating the accurate identification and characterization of this

important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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